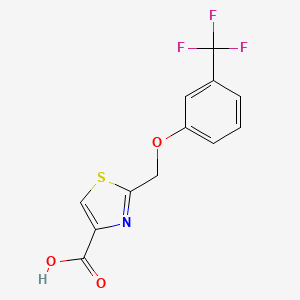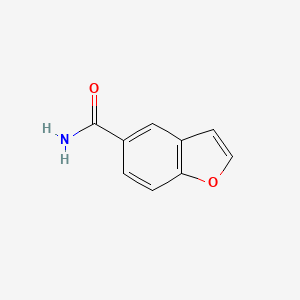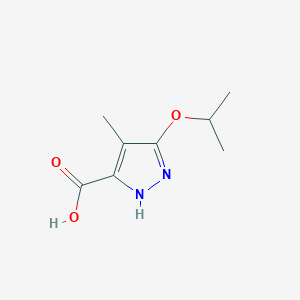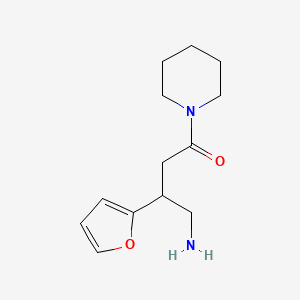
4-Amino-3-(furan-2-yl)-1-(piperidin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-(furan-2-yl)-1-(piperidin-1-yl)butan-1-one is a synthetic organic compound that features a furan ring, a piperidine ring, and an amino group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(furan-2-yl)-1-(piperidin-1-yl)butan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the piperidine ring: This can be achieved by reacting the intermediate with piperidine under appropriate conditions.
Addition of the amino group: The final step involves introducing the amino group through amination reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the carbonyl group if present.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides for N-alkylation or N-acylation.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan derivatives, while substitution could produce a variety of amino-substituted compounds.
Scientific Research Applications
4-Amino-3-(furan-2-yl)-1-(piperidin-1-yl)butan-1-one could have several applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing various pathways and processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-(furan-2-yl)butan-1-one: Lacks the piperidine ring.
3-(Furan-2-yl)-1-(piperidin-1-yl)butan-1-one: Lacks the amino group.
4-Amino-1-(piperidin-1-yl)butan-1-one: Lacks the furan ring.
Uniqueness
The presence of both the furan and piperidine rings, along with the amino group, makes 4-Amino-3-(furan-2-yl)-1-(piperidin-1-yl)butan-1-one unique. This combination of functional groups could result in distinctive chemical and biological properties.
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
4-amino-3-(furan-2-yl)-1-piperidin-1-ylbutan-1-one |
InChI |
InChI=1S/C13H20N2O2/c14-10-11(12-5-4-8-17-12)9-13(16)15-6-2-1-3-7-15/h4-5,8,11H,1-3,6-7,9-10,14H2 |
InChI Key |
SPFITKNSTBTZNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CC(CN)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11810984.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B11810995.png)
![5-Bromo-2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B11811002.png)
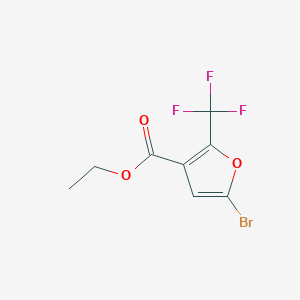


![4-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11811025.png)
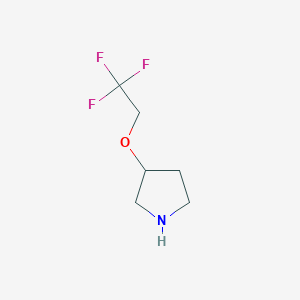
![(7-Methyl-2,3-dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B11811037.png)


